Trichloromethyl chloroformate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ethanol, very sol in ethersol in benzene, alcohol, and ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

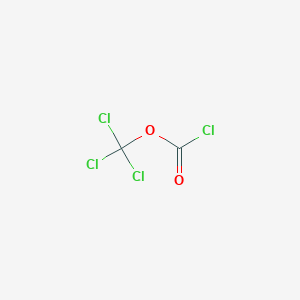

Structure

3D Structure

特性

IUPAC Name |

trichloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUYBXPSSCRKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCOOCCl3, C2Cl4O2 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862065 | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Diphosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.83 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

503-38-8 | |

| Record name | Diphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4Q4R80LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trichloromethyl Chloroformate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential physical and chemical properties of trichloromethyl chloroformate (also known as diphosgene), a crucial reagent in organic synthesis. The information is presented to facilitate its safe handling, application in research and development, and integration into synthetic workflows.

Core Physical Properties

This compound is a colorless liquid at room temperature with a characteristic odor similar to phosgene or newly mown hay.[1][2][3] It is a dense and less volatile liquid compared to phosgene, which makes it a more manageable substitute in many laboratory applications.[1]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes and Conditions |

| Molecular Formula | C₂Cl₄O₂ | - |

| Linear Formula | ClCOOCCl₃ | - |

| Molecular Weight | 197.83 g/mol | [4][5] |

| Melting Point | -57 °C | [3][4][5][6][7] |

| Boiling Point | 128 °C | At 1013 hPa (760 mmHg)[3][4][5][6][7] |

| 53–55 °C | At 53 mmHg[1] | |

| 20 °C | At 10 mmHg[5] | |

| Density | 1.63 g/cm³ (1.639 g/mL) | At 20 °C[4][6] |

| 1.65 g/cm³ | At 15 °C[1] | |

| Vapor Pressure | 13 hPa (9.75 mmHg) | At 20 °C[4][5][6] |

| 1.3 kPa (9.75 mmHg) | At 20 °C[2][3][7] | |

| Refractive Index | 1.458 | At 20 °C (n20/D)[5] |

| 1.4566 | At 22 °C (n22/D)[3] | |

| Water Solubility | Insoluble, reacts with water | [3][5][7][8] |

| Solubility | Soluble in chloroform, ethyl acetate (sparingly), ethanol, and ether. | [3][5] Tends to be more soluble in polar, aprotic solvents.[8] |

| Log P (Octanol/Water) | 1.49 | [2][3] |

Synthesis and Decomposition Pathways

Understanding the synthesis and decomposition of this compound is critical for its safe handling and storage.

The most common laboratory and industrial synthesis of this compound involves the photochemical chlorination of methyl chloroformate.[1][3] The process can also be catalyzed.

Experimental Protocol: Synthesis from Methyl Chloroformate

A typical laboratory preparation involves the following steps:

-

Freshly distilled methyl chloroformate is placed in a three-necked, round-bottomed Pyrex flask equipped with a thermometer, a reflux condenser, and a gas-inlet tube.[1]

-

The flask is illuminated with a high-pressure mercury-vapor lamp.[1]

-

A slow stream of chlorine gas is passed into the stirred methyl chloroformate.[1]

-

The reaction is exothermic; the temperature is maintained at 30–35 °C using a water bath.[1]

-

Chlorination continues for approximately 6.5–7 hours, at which point the colorless solution turns pale yellow-green, indicating the reaction's completion.[1]

-

The final product is purified by distillation under reduced pressure.[1]

-

An alternative method uses phosphorus pentachloride as a catalyst under illumination at 30-50 °C.[9]

This compound is stable at room temperature but decomposes under certain conditions, primarily yielding the highly toxic gas phosgene (COCl₂).[1][10]

-

Thermal Decomposition: When heated to temperatures around 300 °C, it decomposes into two molecules of phosgene.[1][7][10]

-

Catalytic Decomposition: Decomposition to phosgene can also occur upon contact with catalysts like iron(III) oxide or charcoal.[1]

-

Alternative Decomposition: In the presence of alumina, aluminum chloride, or iron(III) chloride, it can decompose into carbon tetrachloride (CCl₄) and carbon dioxide (CO₂).[1]

-

Reaction with Water: It reacts with water or moisture, producing toxic and corrosive fumes, including hydrogen chloride and phosgene.[2][3][11]

Reactivity and Applications in Synthesis

This compound serves as a versatile and safer liquid substitute for gaseous phosgene in numerous chemical transformations.[1] Its reactivity is central to its utility in the synthesis of pharmaceuticals and other fine chemicals.

Key Applications:

-

Synthesis of Isocyanates: It reacts with amines, amino acids, and amino alcohols to yield the corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates.[1][12][13]

-

N-Carboxy Anhydrides (NCAs): It is effective in preparing N-carboxy-α-amino acid anhydrides from amino acids.[1][13]

-

Acylating Agent: It can be used as an acylating agent, for instance, in the synthesis of oxazolidinones from α-amino alcohols.[13]

-

Dehydrating Agent: In the presence of a base like triethylamine, it acts as a dehydrating agent for synthesizing aromatic diisocyanides.[13]

Experimental Protocols and Analytical Methods

The determination of the physical properties listed above follows standardized experimental protocols common in physical and organic chemistry.

-

Melting and Boiling Points: These are typically determined using a calibrated melting point apparatus or by differential scanning calorimetry (DSC) for the melting point. Boiling points are measured at atmospheric or reduced pressures using distillation apparatus and corrected to standard pressure where necessary.

-

Density: Density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C).[14]

-

Refractive Index: The refractive index is determined with a refractometer, typically an Abbé refractometer, using the sodium D-line (589 nm) at a specified temperature.[15]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used for identity confirmation, showing a characteristic strong carbonyl (C=O) absorption peak around 1815 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to confirm the structure, with characteristic signals for the CCl₃ group (around 108.4 ppm) and the carbonyl carbon (around 143.9 ppm).[1]

-

-

Purity Analysis: Purity is often assessed by gas chromatography (GC) or through argentometric titration to determine the chloride content.[14][15]

This guide provides essential data and context for the safe and effective use of this compound in a research and development setting. Its properties as a convenient liquid substitute for phosgene, combined with its well-defined reactivity, make it an invaluable tool for synthetic chemists.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ICSC 1630 - DIPHOSGENE [chemicalsafety.ilo.org]

- 3. Diphosgene | ClCOOCCl3 | CID 10426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Diphosgene | 503-38-8 [chemicalbook.com]

- 6. This compound for synthesis 503-38-8 [sigmaaldrich.com]

- 7. Diphosgene - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CN1192434A - Method for prepn. of this compound, and prodn. equipment therefor - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound = 97.0 GC 503-38-8 [sigmaaldrich.com]

- 14. This compound for synthesis 503-38-8 [sigmaaldrich.com]

- 15. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Trichloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloromethyl chloroformate, also known as diphosgene, is a chemical compound with the formula ClCOOCCl₃. It serves as a less hazardous substitute for phosgene in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | trichloromethyl carbonochloridate[1] |

| Synonyms | Diphosgene, Perchloromethyl formate, Carbonochloridic acid, trichloromethyl ester[1] |

| Molecular Formula | C₂Cl₄O₂[1][2] |

| Molecular Weight | 197.83 g/mol [2] |

| CAS Number | 503-38-8[1][2] |

| Canonical SMILES | C(=O)(OC(Cl)(Cl)Cl)Cl[1] |

Chemical Structure and Bonding

The molecular structure of this compound has been determined by X-ray crystallography. The molecule adopts a conformation with Cₛ symmetry, characterized by a synperiplanar orientation of the C-O single bond relative to the C=O double bond.

Molecular Geometry

The key bond lengths and angles determined from X-ray crystallography are summarized in the table below.

| Bond | Bond Length (Å) | Bond Angle | Bond Angle (°) |

| C1=O1 | 1.185 | O1=C1-O2 | 125.1 |

| C1-O2 | 1.321 | O1=C1-Cl1 | 125.3 |

| C1-Cl1 | 1.741 | O2-C1-Cl1 | 109.6 |

| O2-C2 | 1.472 | C1-O2-C2 | 114.7 |

| C2-Cl2 | 1.765 | O2-C2-Cl2 | 105.9 |

| C2-Cl3 | 1.767 | O2-C2-Cl3 | 106.3 |

| C2-Cl4 | 1.761 | O2-C2-Cl4 | 110.0 |

| Cl2-C2-Cl3 | 109.9 | ||

| Cl2-C2-Cl4 | 111.9 | ||

| Cl3-C2-Cl4 | 112.6 |

Data obtained from the Cambridge Structural Database (CSD), CCDC 609853.

Visualization of the Chemical Structure

The following diagram illustrates the 2D chemical structure of this compound.

Bonding Diagram

The following diagram illustrates the covalent bonding within the this compound molecule.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the photochlorination of methyl chloroformate.[1]

Materials:

-

Methyl chloroformate

-

Chlorine gas

-

UV lamp

-

Reaction vessel equipped with a gas inlet, reflux condenser, and thermometer

Procedure:

-

Charge the reaction vessel with methyl chloroformate.

-

Initiate UV irradiation of the reactant.

-

Introduce chlorine gas into the reaction vessel at a controlled rate.

-

Monitor the reaction temperature and maintain it within the optimal range (e.g., 30-50°C) using a cooling bath as the reaction is exothermic.

-

Continue the chlorination for a specified duration (e.g., 70-80 hours) until the desired conversion is achieved, which can be monitored by measuring the specific gravity of the reaction mixture.

-

Upon completion, stop the chlorine feed and UV irradiation.

-

Purge the reaction mixture with an inert gas to remove any dissolved hydrogen chloride and unreacted chlorine.

-

The crude product can be purified by distillation under reduced pressure.

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected at low temperature (150 K).

Experimental Details:

-

Crystal System: Monoclinic

-

Space Group: P2₁/n

-

Unit Cell Dimensions:

-

a = 5.5578(5) Å

-

b = 14.2895(12) Å

-

c = 8.6246(7) Å

-

β = 102.443(2)°

-

-

Temperature: 150 K

Protocol Outline:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to 150 K using a cryostream.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed, and the structure is solved and refined using appropriate crystallographic software.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy (Gas Phase):

-

A gas-phase IR spectrum of this compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the liquid sample is introduced into an evacuated gas cell.

-

The pressure of the sample vapor in the cell is controlled to obtain an optimal spectrum (e.g., ca. 1 Torr).

-

The IR spectrum is recorded over the desired wavenumber range at room temperature.

Raman Spectroscopy (Liquid Phase):

-

A Raman spectrum of liquid this compound is obtained using a Raman spectrometer.

-

The liquid sample is placed in a suitable container, such as a glass capillary tube.

-

The sample is excited with a laser of a specific wavelength.

-

The scattered light is collected and analyzed to generate the Raman spectrum at room temperature.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of this compound.

References

The Core Mechanism of Trichloromethyl Chloroformate in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethyl chloroformate (ClCOOCCl₃), commonly known as diphosgene, is a valuable reagent in organic synthesis, serving as a safer and more convenient liquid substitute for the highly toxic gaseous phosgene. Its reactivity is primarily centered around its ability to act as a source of two equivalents of phosgene, enabling a wide range of transformations. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its application in the synthesis of key organic functionalities including isocyanates, carbonates, N-carboxyanhydrides (NCAs), and carbamoyl chlorides. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic pathways visualized with DOT language diagrams are presented to offer a thorough resource for researchers in organic chemistry and drug development.

Introduction: this compound as a Phosgene Equivalent

This compound (diphosgene) is a colorless liquid that offers a significant advantage in handling and stoichiometry over gaseous phosgene.[1] Upon heating or in the presence of a catalyst, it decomposes into two equivalents of phosgene.[1] This in situ generation of phosgene is the cornerstone of its reactivity, allowing for controlled and efficient transformations of various nucleophiles.

The primary applications of this compound in organic synthesis include:

-

Synthesis of Isocyanates from primary amines.

-

Synthesis of Carbonates from alcohols and phenols.

-

Synthesis of N-Carboxyanhydrides (NCAs) from amino acids.

-

Synthesis of Carbamoyl Chlorides from secondary amines.

This guide will delve into the mechanistic details and practical applications of each of these transformations.

General Mechanism of Action

The fundamental reactivity of this compound stems from its decomposition into two molecules of phosgene (COCl₂). This decomposition can be initiated thermally or catalytically. The generated phosgene then acts as a highly electrophilic C1 building block, readily reacting with a variety of nucleophiles.

Synthesis of Isocyanates from Primary Amines

The reaction of primary amines with this compound provides a reliable method for the synthesis of isocyanates. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Mechanism of Isocyanate Formation

The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the in situ generated phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride. Subsequent elimination of HCl, often facilitated by a base, leads to the formation of the isocyanate.

Experimental Protocol: Synthesis of (R)-(+)-Methylbenzyl Isocyanate[2]

-

A solution of (R)-(+)-methylbenzylamine (0.470 g, 3.88 mmol) and 1,8-bis(dimethylamino)naphthalene (1.66 g, 7.75 mmol) in CH₂Cl₂ (10 mL) is prepared.

-

This solution is added dropwise to a stirred solution of this compound (0.460 g, 2.33 mmol) in CH₂Cl₂ (10 mL) at 0 °C over a period of 5 minutes.

-

The ice bath is removed, and the solution is stirred for an additional 10 minutes.

-

The volatiles are evaporated in vacuo to yield the crude isocyanate. Extractive workup can be performed for further purification.

Quantitative Data: Isocyanate Synthesis

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| (R)-(+)-Methylbenzylamine | 1,8-bis(dimethylamino)naphthalene | CH₂Cl₂ | 81 | [2] |

| Benzylamine | 1,8-bis(dimethylamino)naphthalene | CH₂Cl₂ | 78 | [2] |

| 1,6-Diaminohexane | 1,8-bis(dimethylamino)naphthalene | CH₂Cl₂ | 73 | [2] |

| Tris(2-aminoethyl)amine | Triethylamine | CH₂Cl₂ | 95 | [3] |

Synthesis of Carbonates from Alcohols and Phenols

This compound reacts with alcohols and phenols to produce carbonate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Carbonate Formation

The alcohol or phenol attacks a carbonyl carbon of the in situ generated phosgene to form a chloroformate intermediate. This intermediate can then react with a second molecule of the alcohol or phenol to form the symmetrical carbonate. Alternatively, in a one-pot synthesis, a different nucleophile can be added to form an unsymmetrical carbonate.

Experimental Protocol: Synthesis of Diphenyl Carbonate[3]

-

Industrial calcium hydroxide (152 g) is used to prepare a phenol calcium salt solution with 700 g of water and 350 g of phenol.

-

Phosgene (195 g), generated in situ from a source like diphosgene, is introduced into the mixture at 30-40 °C over 60 minutes until the solution is neutral.

-

The reaction mixture is then separated and purified to obtain diphenyl carbonate.

Quantitative Data: Carbonate Synthesis

| Alcohol/Phenol Substrate | Catalyst/Base | Solvent | Yield (%) | Reference |

| Phenol | Calcium Hydroxide | Water | 100 | [3] |

| 1-Butanol | Pyridine | Chloroform | Quantitative conversion to dibutyl carbonate | [4] |

| Various Alcohols | Pyridine | Dichloromethane | Good to excellent | [5] |

Synthesis of N-Carboxyanhydrides (NCAs) from Amino Acids

The reaction of α-amino acids with this compound is a standard method for the preparation of N-carboxyanhydrides (NCAs), which are important monomers for the synthesis of polypeptides.

Mechanism of NCA Formation

The amino group of the amino acid attacks the phosgene equivalent, leading to the formation of an N-chloroformyl amino acid intermediate. Subsequent intramolecular cyclization with the elimination of HCl yields the N-carboxyanhydride.

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA[6]

-

To a pressure vessel, γ-benzyl L-glutamate (10.0 g, 42.1 mmol, 1.0 eq), THF (200 mL), and propylene oxide (11.8 mL, 168.6 mmol, 4.0 eq) are added sequentially with magnetic stirring.

-

Triphosgene (6.3 g, 21.1 mmol, 0.5 eq) is added in one portion, and the vessel is sealed immediately.

-

The reaction is stirred at room temperature for 1.5 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated by rotary evaporation.

-

The crude product is purified by crystallization from hexane/THF.

Quantitative Data: NCA Synthesis

| Amino Acid Substrate | HCl Scavenger | Solvent | Yield (%) | Reference |

| γ-Benzyl-L-glutamate | Propylene Oxide | THF | 84 | |

| L-Threonine(tBu) | Propylene Oxide | THF | 92 | |

| L-Alanine | α-Pinene | THF | 88 |

Synthesis of Carbamoyl Chlorides from Secondary Amines

Secondary amines react with this compound to produce carbamoyl chlorides, which are versatile intermediates in organic synthesis.

Mechanism of Carbamoyl Chloride Formation

The secondary amine attacks the in situ generated phosgene in a nucleophilic acyl substitution reaction. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the protonated carbamoyl chloride, which is then deprotonated to give the final product.

Experimental Protocol: General Procedure for Carbamoyl Chloride Synthesis

A general procedure involves the dropwise addition of this compound to a solution of the secondary amine in an inert solvent, often in the presence of a base like triethylamine or pyridine to scavenge the generated HCl. The reaction is typically performed at low temperatures to control the exothermic reaction. The product is then isolated by filtration and/or distillation.

Quantitative Data: Carbamoyl Chloride Synthesis

| Secondary Amine Substrate | Base | Solvent | Yield (%) | Reference |

| N,N-Di-n-propylamine | - | o-dichlorobenzene | 60-80 | [6] |

| Dicyclohexylamine | - | o-dichlorobenzene | 93.6 | [6] |

Safety Considerations

While this compound is a safer alternative to phosgene, it is still a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Diphosgene reacts with water and moisture, releasing toxic and corrosive fumes, including phosgene and HCl.[7]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, effectively serving as a manageable liquid source of phosgene. Its ability to facilitate the synthesis of isocyanates, carbonates, N-carboxyanhydrides, and carbamoyl chlorides makes it an indispensable tool for chemists in academia and industry. Understanding the underlying mechanisms of its reactions with various nucleophiles, as detailed in this guide, is crucial for its effective and safe utilization in the development of new molecules and materials. The provided experimental protocols and quantitative data serve as a practical starting point for the application of this powerful reagent in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. snorrisi.hi.is [snorrisi.hi.is]

- 3. CN1013195B - Synthesis of diphenyl carbonate - Google Patents [patents.google.com]

- 4. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 5. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Trichloromethyl Chloroformate: A Comprehensive Technical Guide to a Versatile Phosgene Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloromethyl chloroformate (ClCOOCCl3), commonly known as diphosgene, is a vital reagent in modern organic synthesis, serving as a convenient and more manageable substitute for the highly toxic and gaseous phosgene (COCl2).[1] This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and applications as a phosgene equivalent in key chemical transformations. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for its effective and safe utilization. While diphosgene offers handling advantages as a liquid, it is crucial to note that its toxicity is comparable to that of phosgene, necessitating strict safety precautions.[1]

Physicochemical Properties and Safety Data

This compound is a colorless liquid with a characteristic odor.[2] A summary of its key physical and chemical properties is provided below, alongside a comparison with phosgene and another common phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate).

| Property | This compound (Diphosgene) | Phosgene | Triphosgene |

| Formula | C2Cl4O2 | COCl2 | C3Cl6O3 |

| Molar Mass | 197.82 g/mol [2] | 98.92 g/mol | 296.75 g/mol [3] |

| Physical State | Colorless liquid[1] | Colorless gas | White crystalline solid[3] |

| Melting Point | -57 °C[2] | -118 °C | 79-83 °C[3] |

| Boiling Point | 128 °C[2] | 8.3 °C | 203-206 °C[3] |

| Density | 1.65 g/cm³[2] | 1.38 g/cm³ (liquid at 0°C) | 1.78 g/cm³ (solid)[3] |

| Vapor Pressure | 1.3 kPa at 20 °C | 161.6 kPa at 20 °C | Low |

| Toxicity | Highly toxic, comparable to phosgene[1] | Highly toxic | Highly toxic |

| Handling | Liquid, easier to handle than gaseous phosgene[1] | Gas, requires specialized equipment | Solid, easiest to handle and weigh[4] |

Synthesis of this compound

The primary industrial method for synthesizing this compound involves the free-radical photochlorination of methyl chloroformate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl chloroformate

-

Chlorine gas

-

UV lamp (e.g., high-pressure mercury vapor lamp)

-

Reaction flask equipped with a gas inlet tube, reflux condenser, and thermometer

Procedure:

-

Charge a suitable reaction flask with methyl chloroformate.

-

Irradiate the flask with a UV lamp while slowly bubbling chlorine gas through the methyl chloroformate.

-

The reaction is exothermic; maintain the temperature between 30-35 °C using a water bath.

-

Continue the chlorination until the reaction mixture turns a persistent pale yellow-green, indicating the consumption of the starting material. This typically takes several hours.

-

After the reaction is complete, distill the crude product under reduced pressure to obtain pure this compound. A yield of 82-91% can be expected.[5]

Diagram: Synthesis of this compound

Caption: Radical chlorination of methyl chloroformate to produce this compound.

Chemical Reactivity and Applications

This compound serves as a source of two equivalents of phosgene.[2] Its reactivity is primarily centered around the electrophilic carbonyl carbon, making it an excellent reagent for introducing the carbonyl group into various organic molecules.

Diagram: Decomposition of this compound

Caption: Decomposition of diphosgene into two equivalents of phosgene.

Synthesis of Isocyanates from Primary Amines

This compound reacts with primary amines or their hydrochlorides to yield isocyanates, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

Diagram: General Reaction Scheme for Isocyanate Synthesis

Caption: Synthesis of isocyanates from primary amines using diphosgene.

Experimental Protocol: Synthesis of (R)-(+)-Methylbenzyl Isocyanate [6]

Materials:

-

(R)-(+)-Methylbenzylamine

-

1,8-Bis(dimethylamino)naphthalene

-

This compound

-

Dichloromethane (CH2Cl2)

Procedure:

-

Prepare a solution of (R)-(+)-methylbenzylamine (3.88 mmol) and 1,8-bis(dimethylamino)naphthalene (7.75 mmol) in 10 mL of CH2Cl2.

-

In a separate flask, dissolve this compound (2.33 mmol) in 10 mL of CH2Cl2 and cool the solution to 0 °C in an ice bath.

-

Add the amine solution dropwise to the stirred solution of this compound at 0 °C over 5 minutes.

-

Remove the ice bath and stir the reaction mixture for an additional 10 minutes at room temperature.

-

Evaporate the solvent under reduced pressure. The resulting isocyanate can be obtained in high purity (81% yield) after an extractive work-up.[6]

Synthesis of Carbamoyl Chlorides from Secondary Amines

The reaction of this compound with secondary amines provides a convenient route to carbamoyl chlorides, which are versatile intermediates in organic synthesis.[2]

Experimental Protocol: Synthesis of Diethylcarbamoyl Chloride

Materials:

-

Diethylamine

-

This compound

-

An inert solvent (e.g., toluene)

-

A suitable base (e.g., triethylamine)

Procedure:

-

Dissolve diethylamine in an inert solvent in a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser.

-

Cool the solution and add a solution of this compound in the same solvent dropwise while maintaining a low temperature.

-

A base such as triethylamine can be used to scavenge the HCl formed during the reaction.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

The reaction mixture is then worked up by washing with water to remove the hydrochloride salt of the base, followed by drying and distillation of the solvent to yield the carbamoyl chloride.

Synthesis of Acid Chlorides from Carboxylic Acids

This compound can be used to convert carboxylic acids to their corresponding acid chlorides under mild conditions.[2]

Experimental Protocol: General Procedure for Acid Chloride Synthesis

Materials:

-

Carboxylic acid

-

This compound

-

An inert solvent (e.g., dichloromethane)

-

A catalytic amount of a suitable catalyst (e.g., DMF)

Procedure:

-

Dissolve the carboxylic acid in an inert solvent.

-

Add a catalytic amount of DMF.

-

Add this compound dropwise to the solution at room temperature.

-

Stir the reaction mixture until the evolution of gas ceases.

-

The resulting acid chloride can often be used in situ for subsequent reactions, or it can be isolated by distillation after removal of the solvent.

Synthesis of Chloroformates from Alcohols

Alcohols react with this compound in the presence of a base to form chloroformates.[7]

Experimental Protocol: General Procedure for Chloroformate Synthesis

Materials:

-

Alcohol

-

This compound

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., THF or dichloromethane)

Procedure:

-

Dissolve the alcohol and the base in an inert solvent and cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture.

-

Stir the reaction at a low temperature for a specified period.

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the chloroformate.

Comparative Data of Phosgene Equivalents

The choice between phosgene, diphosgene, and triphosgene often depends on the scale of the reaction, the required reactivity, and handling considerations.

| Feature | Phosgene | This compound (Diphosgene) | Triphosgene |

| Reactivity | Highest | Intermediate | Lowest |

| Handling | Difficult (gas) | Moderate (liquid)[1] | Easiest (solid)[4] |

| Stoichiometry | 1 equivalent | 0.5 equivalents (releases 2 eq. phosgene)[2] | 0.33 equivalents (releases 3 eq. phosgene) |

| Byproducts | HCl | HCl | HCl |

| Typical Reaction Temp. | Low to moderate | Low to moderate | Often requires heating or catalyst[3] |

| Advantages | High reactivity, volatile byproduct | Easier to handle than phosgene[1] | Safe to handle and store, precise measurement[4] |

| Disadvantages | Highly toxic gas, difficult to handle | Toxic, can decompose to phosgene[5] | Less reactive, may require activation[3] |

Conclusion

This compound is a highly valuable and versatile phosgene equivalent that offers significant advantages in terms of handling and storage compared to gaseous phosgene.[1] Its ability to efficiently generate a wide range of important synthetic intermediates, including isocyanates, carbamoyl chlorides, acid chlorides, and chloroformates, makes it an indispensable tool for researchers in both academic and industrial settings. However, its high toxicity necessitates that all experimental work be conducted with appropriate safety measures in a well-ventilated fume hood. By understanding its properties, reactivity, and the detailed experimental protocols outlined in this guide, scientists and drug development professionals can effectively and safely leverage this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Trichloromethyl Chloroformate from Methyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Trichloromethyl chloroformate, commonly known as diphosgene, is a crucial reagent in organic synthesis, valued as a safer, liquid substitute for the highly toxic and gaseous phosgene.[1][2] Its applications are extensive, ranging from the synthesis of isocyanates, carbamoyl chlorides, and acid chlorides to the preparation of N-carboxy-amino acid anhydrides.[1][2][3][4] This technical guide provides a comprehensive overview of its synthesis from methyl chloroformate, focusing on the prevalent photochlorination method. The document details the reaction mechanism, experimental protocols, and critical process parameters, presenting quantitative data in a structured format for clarity and comparison.

Reaction Overview and Mechanism

The synthesis of this compound from methyl chloroformate is primarily achieved through a free-radical photochlorination process.[1] The reaction involves the sequential substitution of the three hydrogen atoms on the methyl group of methyl chloroformate with chlorine atoms. This process is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.

Overall Reaction: ClCOOCH₃ + 3 Cl₂ —(UV light)→ ClCOOCCl₃ + 3 HCl[1]

The reaction proceeds through a series of intermediates, namely chloromethyl chloroformate (CMC) and dichloromethyl chloroformate (DCMC).[5] The chlorination rates for the formation of these mono-, di-, and tri-chlorinated products are not significantly different, which can result in a mixture of these compounds in the final product if the reaction is not carried to completion.[5]

Experimental Protocols and Parameters

Several methods for the synthesis have been reported, with variations in catalysts, reaction times, and temperatures. The most common and reproducible method involves direct photochlorination initiated by a UV light source.[2]

Key Experimental Method: UV-Initiated Photochlorination

This protocol is based on a well-established laboratory procedure that provides a high yield of this compound.[2]

Apparatus:

-

A reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a condenser, and a port for a thermometer.

-

A UV light source (e.g., a mercury-vapor lamp).

-

A magnetic stirrer.

-

A gas dispersion tube for introducing chlorine gas.

-

A system to neutralize the byproduct HCl gas (e.g., a gas scrubber with a sodium hydroxide solution).

Experimental Procedure:

-

Charge the reaction vessel with methyl chloroformate (ClCOOCH₃).

-

Begin stirring and initiate a flow of chlorine gas (Cl₂) into the methyl chloroformate through the gas dispersion tube.

-

Turn on the UV lamp to initiate the reaction. An exothermic reaction should commence.

-

Maintain the reaction temperature within the optimal range of 30–35°C by using a water bath for cooling.[2]

-

Continue the chlorination for approximately 6.5 to 7 hours. The reaction endpoint is indicated by the persistence of the pale yellow-green color of chlorine in the solution for 2-3 minutes after temporarily stopping the chlorine flow.[2]

-

Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.

-

Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

The crude product is then purified by distillation under reduced pressure. This compound is collected as a colorless liquid.[2]

Alternative Catalytic Method

An alternative method utilizes phosphorus pentachloride (PCl₅) as a catalyst in conjunction with light.[6]

Procedure Outline:

-

Methyl chloroformate and the catalyst (PCl₅) are added to a reactor.

-

The mixture is heated to 30-50°C under illumination.

-

Chlorine gas is introduced at a controlled rate (e.g., 5-10 kg/h for larger scale).

-

The reaction is monitored by measuring the specific gravity of the liquid. The reaction is considered complete when the specific gravity reaches approximately 1.62 g/cm³.[6]

-

This method may require a significantly longer reaction time, reportedly 70-80 hours.[6]

Data Presentation: Reaction Parameters

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Parameter | UV-Initiated Method | Catalytic Method (PCl₅) | Notes |

| Starting Material | Methyl Chloroformate | Methyl Chloroformate | - |

| Reagent | Chlorine Gas (Cl₂) | Chlorine Gas (Cl₂) | - |

| Initiator/Catalyst | UV Light | UV Light + PCl₅ | Diacetyl peroxide has also been reported as a dark reaction initiator, but with low overall yield.[2] |

| Temperature | 30–35°C | 30–50°C (35-45°C preferred) | Higher temperatures (50-90°C) significantly reduce the yield, likely due to loss of volatile methyl chloroformate and product decomposition.[2] |

| Reaction Time | 6.5–7 hours | 70–80 hours | Reaction time is dependent on scale, chlorine flow rate, and light intensity. |

| Yield/Purity | 82–91% | ≥ 95% Purity | Yields can drop to ~75% at 50-55°C and ~55% at 85-90°C.[2] |

| Purification | Distillation under reduced pressure (b.p. 53–55°C at 53 mmHg) | Not specified, but distillation is standard. | The boiling point at atmospheric pressure is 128°C.[1][7] |

Visualizations: Workflow and Reaction Pathway

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Figure 1: General Experimental Workflow

Logical Reaction Pathway

This diagram shows the stepwise chlorination of the methyl group.

Caption: Figure 2: Stepwise Photochlorination Pathway

Safety and Handling

The synthesis and handling of this compound and its precursors require stringent safety protocols due to their high toxicity.

-

Toxicity: this compound (diphosgene) is highly toxic and has a phosgene-like odor.[2] It is a pulmonary agent and lachrymator.[1][8] Vapors of all polychlorinated methyl chloroformates are toxic.[2]

-

Decomposition: Diphosgene can decompose into two equivalents of phosgene upon heating or in the presence of catalysts like charcoal or iron(III) oxide.[1][2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A respirator may be necessary.

-

Byproducts: The reaction generates significant quantities of hydrogen chloride (HCl) gas, which is corrosive and toxic. The off-gas must be directed through a neutralization trap.

-

Volatility: Methyl chloroformate is a volatile liquid (b.p. 71°C), and its vapors can form explosive mixtures with chlorine gas.[2]

Conclusion

The synthesis of this compound from methyl chloroformate via photochlorination is a well-documented and efficient method. Success relies on careful control of reaction parameters, particularly temperature, to maximize yield and minimize the formation of byproducts and decomposition. The inherent hazards of the materials involved necessitate strict adherence to safety protocols. As a valuable and more manageable alternative to phosgene, understanding its synthesis is of great importance for professionals in chemical research and drug development.

References

- 1. Diphosgene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diphosgene [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 6. CN1192434A - Method for prepn. of this compound, and prodn. equipment therefor - Google Patents [patents.google.com]

- 7. This compound for synthesis 503-38-8 [sigmaaldrich.com]

- 8. Diphosgene | ClCOOCCl3 | CID 10426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition of Trichloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethyl chloroformate, commonly known as diphosgene, is a crucial reagent in organic synthesis, valued as a safer and more manageable substitute for gaseous phosgene. However, its utility is intrinsically linked to its decomposition characteristics, which can be initiated by heat, light, catalysts, or hydrolysis. A thorough understanding of the decomposition products and pathways of diphosgene is paramount for its safe handling, optimizing reaction conditions, and ensuring the purity of desired products in research and pharmaceutical development. This technical guide provides a comprehensive overview of the decomposition of this compound, detailing the primary and minor decomposition pathways, quantitative kinetic and thermodynamic data, and established experimental protocols for the analysis of its decomposition products.

Introduction

This compound (ClCOOCCl₃), or diphosgene, is a colorless liquid with a suffocating odor reminiscent of hay.[1][2] It was initially developed as a pulmonary agent for chemical warfare during World War I but has since found extensive application in organic synthesis as a phosgene equivalent.[2][3] Its liquid state at room temperature offers significant advantages in handling and stoichiometry control compared to the highly toxic and gaseous phosgene.[4] Diphosgene is utilized in the synthesis of a wide array of chemical intermediates, including isocyanates, carbonates, and chloroformates, which are foundational in the production of pharmaceuticals, agrochemicals, and polymers.[5]

The reactivity of diphosgene is fundamentally tied to its decomposition, which can be triggered by various factors, leading to the formation of phosgene and other byproducts. This guide elucidates the mechanisms of thermal, hydrolytic, and catalytic decomposition, providing a detailed framework for predicting and controlling its chemical behavior.

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, the predominance of which is dictated by the prevailing conditions such as temperature, presence of water, and catalysts.

Thermal Decomposition

Under thermal stress, diphosgene primarily decomposes to form two molecules of phosgene (COCl₂).[6][7][8] This pericyclic reaction is the most significant decomposition pathway in the absence of other reagents.[6][8] A minor, secondary pathway involving a roaming radical mechanism can also occur, yielding carbon dioxide (CO₂) and carbon tetrachloride (CCl₄).[6][8] Phosgene itself is more thermally stable than diphosgene, decomposing at higher temperatures into carbon monoxide (CO) and chlorine (Cl₂).[6][7][8]

The primary thermal decomposition can be represented as:

ClCOOCCl₃ → 2 COCl₂

The minor thermal decomposition pathway is:

ClCOOCCl₃ → CO₂ + CCl₄

Hydrolysis

In the presence of moisture, diphosgene readily hydrolyzes. This reaction is of significant practical importance as inadvertent exposure to atmospheric humidity or residual water in reaction solvents can lead to the formation of hydrogen chloride (HCl) and carbon dioxide. The overall hydrolysis reaction is:

ClCOOCCl₃ + 2 H₂O → 2 CO₂ + 4 HCl

Catalytic Decomposition

The decomposition of diphosgene can be significantly accelerated by various catalysts. Activated charcoal and certain metal oxides, such as iron(III) oxide, are known to catalyze its conversion to phosgene.[9] Lewis acids, including aluminum chloride and iron(III) chloride, can promote decomposition to carbon tetrachloride and carbon dioxide.[9] The choice of catalyst can thus be used to direct the decomposition towards specific products.

Quantitative Decomposition Data

The rate and extent of this compound decomposition are highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Data for Thermal Decomposition

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 174 kJ/mol | Gas Phase | [10] |

| Rate Constant (k) at 551 K | 4.72 x 10⁻⁴ s⁻¹ | Gas Phase | [10] |

| Rate Constant (k) at 548 K | 3.80 x 10⁻⁴ s⁻¹ | Gas Phase | [11] |

| Rate Constant (k) at 579 K | 2.94 x 10⁻³ s⁻¹ | Gas Phase | [11] |

| Arrhenius Plot Slope | -2.09 x 10⁴ K | Gas Phase | [4][12] |

Table 2: Product Yields from Thermal Decomposition

| Condition | Major Product(s) | Minor Product(s) | Reference |

| Pyrolysis (250-530 °C) | Phosgene | - | [13] |

| High-Temperature Pyrolysis | Phosgene | CO₂, CCl₄ | [6][8] |

| Combustion | CO, Cl₂ | - | [6][8] |

Experimental Protocols for Decomposition Analysis

The identification and quantification of this compound decomposition products are critical for both safety monitoring and reaction control. The following protocols outline established analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile decomposition products.

-

Objective: To identify and quantify volatile decomposition products of this compound, primarily phosgene, carbon tetrachloride, and other chlorinated hydrocarbons.

-

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the target analytes.[10]

-

-

Sample Preparation:

-

Gaseous samples can be collected from the headspace of a reaction vessel using a gas-tight syringe.

-

Alternatively, active sampling can be performed by drawing a known volume of air through a sorbent tube (e.g., Tenax® GR) doped with a derivatizing agent for phosgene, such as dimercaptotoluene and triethylamine in hexane.[14]

-

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Injection Mode: Splitless or split, depending on the expected concentration of analytes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify analytes by creating a calibration curve using certified reference standards.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is useful for real-time monitoring of the decomposition process, particularly in the gas phase.

-

Objective: To monitor the disappearance of this compound and the appearance of its decomposition products (e.g., phosgene, CO₂) in real-time.

-

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with a gas cell (path length of 10 cm or longer).

-

-

Sample Preparation:

-

The gas cell is evacuated and then filled with the gaseous sample to a known pressure.

-

For thermal decomposition studies, the gas cell can be heated to the desired temperature.

-

-

FTIR Method:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic absorption bands for the reactant and products. Key vibrational frequencies include:

-

This compound: Strong C=O stretching vibration around 1822 cm⁻¹.[9]

-

Phosgene: Strong C=O stretching vibration around 1827 cm⁻¹.

-

Carbon Dioxide: Strong absorption band around 2349 cm⁻¹.

-

-

Monitor the change in absorbance of these characteristic peaks over time to determine reaction kinetics.

-

Safety Considerations

This compound and its primary decomposition product, phosgene, are highly toxic and corrosive.[1][2] All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of inhalation, move the individual to fresh air and seek immediate medical attention. Spills should be neutralized with an appropriate absorbent material.

Conclusion

The decomposition of this compound is a multifaceted process governed by thermal, hydrolytic, and catalytic factors. The primary thermal decomposition pathway yields two equivalents of phosgene, making it a convenient in-situ source for this valuable reagent. However, the potential for the formation of other toxic byproducts, such as carbon tetrachloride and hydrogen chloride, necessitates a thorough understanding and careful control of reaction conditions. The analytical protocols detailed in this guide provide a robust framework for monitoring these decomposition processes, ensuring both the safety of laboratory personnel and the integrity of synthetic procedures. For researchers and professionals in drug development and other chemical sciences, a comprehensive knowledge of diphosgene's decomposition behavior is essential for its effective and safe utilization.

References

- 1. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solved For the gas phase decomposition of trichloromethyl | Chegg.com [chegg.com]

- 4. Solved For the gas phase decomposition of trichloromethyl | Chegg.com [chegg.com]

- 5. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Thermal Decomposition of Phosgene and Diphosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Solved For the gas phase decomposition of trichloromethyl | Chegg.com [chegg.com]

- 12. Development and validation of a sensitive thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) method for the determination of phosgene in air samples. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a sensitive thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) method for the determination of phosgene in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Character of Trichloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethyl chloroformate (ClCOOCCl₃), commonly known as diphosgene, is a versatile and highly reactive electrophilic reagent widely employed in organic synthesis. As a safer, liquid alternative to the highly toxic phosgene gas, it serves as a crucial building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive examination of the electrophilic nature of this compound, detailing its reactivity, reaction mechanisms, and applications. It includes quantitative data on its electrophilicity, detailed experimental protocols for its key reactions, and visual representations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction: The Electrophilic Nature of this compound

This compound's potent electrophilic character stems from the presence of two highly electron-withdrawing groups: the chloroformate moiety (-OCOCl) and the trichloromethyl group (-CCl₃). These groups create significant electron deficiency at the carbonyl carbon and the carbon of the trichloromethyl group, making them susceptible to attack by a wide range of nucleophiles.

This reactivity profile allows this compound to function as a versatile C1 building block, participating in reactions such as acylation, carbonylation, and the formation of isocyanates. Its ability to act as a precursor to two equivalents of phosgene in situ further enhances its synthetic utility.

Quantitative Analysis of Electrophilicity

The electrophilic character of this compound can be quantified and compared with other related electrophiles through kinetic studies and computational analysis.

Kinetic Data: Comparative Reactivity

Kinetic studies provide a direct measure of the reactivity of an electrophile. The pseudo-first-order rate constants for the methanolysis of phosgene, diphosgene, and triphosgene offer a clear comparison of their relative electrophilicities.

| Electrophile | Reagent | Rate Constant (k_obs) at 25°C (s⁻¹) | Relative Reactivity |

| Phosgene | COCl₂ | 1.7 x 10⁻² | 18.9 |

| This compound (Diphosgene) | ClCOOCCl₃ | 0.9 x 10⁻³ | 1.0 |

| Bis(trichloromethyl) carbonate (Triphosgene) | (Cl₃CO)₂CO | 1.0 x 10⁻⁴ | 0.11 |

| Data sourced from a study on the methanolysis of phosgene and its substitutes in deuterated chloroform. |

These data indicate that while phosgene is significantly more reactive, this compound is a substantially more potent electrophile than triphosgene in this specific reaction.

The solvolysis of various chloroformates has been studied to understand the influence of the alkyl or aryl group on reactivity. While specific kinetic data for this compound across a wide range of solvents is limited, studies on related compounds like isobutyl chloroformate and p-nitrophenyl chloroformate demonstrate that the reaction mechanism can shift between an addition-elimination pathway and an ionization (Sₙ1-like) pathway depending on the solvent's nucleophilicity and ionizing power.

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and electrophilicity of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons, with a lower LUMO energy signifying greater electrophilicity.

While a direct comparative study of the LUMO energies of phosgene, diphosgene, and triphosgene was not found in the searched literature, DFT and MP2 calculations on this compound have been performed to determine its conformational properties. These studies indicate a significant energy difference between the syn and anti conformers, with the syn conformer being more stable. The electrophilicity index (ω), another important parameter derived from conceptual DFT, can also be used to quantify the electrophilic power of a molecule. Further computational studies are warranted to provide a comprehensive quantitative comparison of the electrophilicity of these phosgene surrogates.

Key Electrophilic Reactions and Mechanisms

This compound's electrophilicity is harnessed in a variety of important synthetic transformations.

Synthesis of Isocyanates from Primary Amines

One of the most prominent applications of this compound is the conversion of primary amines to isocyanates, which are key intermediates in the production of polyurethanes, pharmaceuticals, and pesticides. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of hydrogen chloride.

Caption: Isocyanate formation from a primary amine and this compound.

Synthesis of N-Carboxyanhydrides (NCAs) from α-Amino Acids

This compound is an effective reagent for the synthesis of N-carboxyanhydrides (NCAs) from α-amino acids. NCAs are important monomers for the ring-opening polymerization to produce polypeptides. The reaction involves the formation of an intermediate carbamoyl chloride, which then undergoes intramolecular cyclization.

Caption: Formation of an N-Carboxyanhydride (NCA) from an α-amino acid.

Cascade Reactions Initiated by this compound

The high reactivity of this compound can be exploited to initiate cascade reactions, allowing for the rapid construction of complex heterocyclic structures from simple precursors. For example, the reaction of β-ketomalononitriles with triphosgene (which generates phosgene in situ, a reaction mirrored by diphosgene) and triphenylphosphine oxide can lead to the formation of substituted pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines through a one-pot cascade heterocyclization.

The proposed mechanism involves the initial formation of a Vilsmeier-type reagent from the reaction of triphenylphosphine oxide with the phosgene equivalent. This reagent then activates the β-ketomalononitrile, triggering a cascade of intramolecular cyclizations and rearrangements to yield the final heterocyclic product.

Caption: Cascade heterocyclization initiated by a Vilsmeier-type reagent.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving the electrophilic character of this compound.

General Procedure for the Synthesis of Isocyanates from Primary Amines

This protocol is adapted from a method for the preparation of isocyanates from aliphatic amines.

Materials:

-

Aliphatic amine

-

This compound (diphosgene)

-

1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (1 N)

-

Sodium hydroxide (1 N)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aliphatic amine (1.0 eq) and 1,8-bis(dimethylamino)naphthalene (2.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of this compound (0.6 eq) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred amine solution over a period of 5-10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 10-20 minutes.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Redissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer successively with 1 N HCl (3 x volume of organic layer) and 1 N NaOH (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the isocyanate. The product is often of high purity and may not require further purification.

Synthesis of α-Amino Acid N-Carboxyanhydrides (NCAs)

This protocol is a general method for the synthesis of NCAs using diphosgene, adapted from established procedures.

Materials:

-

α-Amino acid

-

This compound (diphosgene)

-

Tetrahydrofuran (THF), anhydrous

-

Activated charcoal (optional)

-

Hexane or Heptane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration apparatus